molecular formula C12H14F3NO B1454070 N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine CAS No. 1455998-47-6

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine

Cat. No. B1454070
CAS RN: 1455998-47-6
M. Wt: 245.24 g/mol
InChI Key: FRUYCKUPJUIAPJ-UHFFFAOYSA-N
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Description

N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine, also known as N-((2-trifluoromethoxy)phenyl)methylcyclobutan-1-amine, is a cyclic amine that has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Cyclobutane-Containing Compounds in Research

Biological Activities and Applications : Cyclobutane-containing compounds are noted for their wide range of biological activities, including antimicrobial, antibacterial, antitumor, among others. The diversity in biological activities suggests these compounds could be important leads for drug discovery, hinting at potential medical or pharmaceutical applications for N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine if it shares similar properties (Sergeiko et al., 2008).

properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-4-9(11)8-16-10-5-3-6-10/h1-2,4,7,10,16H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUYCKUPJUIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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